

AAT-008 Technical Support Center: Interpreting Unexpected Data

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Compound of Interest

Compound Name: AAT-008

Cat. No.: B1664279

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This technical support resource is designed for researchers, scientists, and drug development professionals working with **AAT-008**. It provides troubleshooting guidance and answers to frequently asked questions regarding unexpected data that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing minimal tumor growth delay with **AAT-008** as a monotherapy. Is this expected?

A1: Yes, this observation is consistent with preclinical findings. Studies in murine colon cancer models (CT26WT) have shown that **AAT-008** administered as a single agent has a minimal effect on tumor growth delay.^{[1][2]} The primary therapeutic potential of **AAT-008** in oncology appears to be in combination with other treatments, such as radiotherapy.^{[1][2][3]}

Q2: The synergistic effect of **AAT-008** with radiotherapy in our initial experiments appears to be only additive. How can we optimize for a supra-additive effect?

A2: Initial preclinical studies also reported an additive effect when **AAT-008** was administered once daily in combination with radiotherapy. A subsequent experiment that resulted in a supra-additive effect had two key modifications:

- Tumor Size: Smaller tumors were used at the start of treatment.
- Dosing Regimen: **AAT-008** was administered twice daily instead of once daily.

It is suggested that maintaining a sufficient concentration of **AAT-008** through more frequent dosing is crucial for achieving a synergistic effect with radiotherapy.

Q3: What is the proposed mechanism for the enhanced radiosensitivity with **AAT-008**?

A3: **AAT-008** is a selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor. The PGE2-EP4 signaling pathway is implicated in promoting tumor growth and metastasis. In the context of radiotherapy, this signaling pathway is believed to suppress anti-tumor immune responses. By blocking the EP4 receptor, **AAT-008** is thought to stimulate the immune system, enhancing the efficacy of radiotherapy. Specifically, it has been shown to increase the proportion of intratumoral effector T cells (Teff).

Data Summary

Table 1: In Vitro Potency of **AAT-008**

Target	K _i (nM)
Recombinant Human EP4	0.97
Recombinant Rat EP4	6.1

Source: MedchemExpress

Table 2: In Vivo Tumor Growth Delay in CT26WT Murine Colon Cancer Model (First Experiment - Once Daily Dosing)

Treatment Group	Mean Tumor Doubling Time (days)
Vehicle (Unirradiated)	5.9
10 mg/kg AAT-008 (Unirradiated)	6.3
30 mg/kg AAT-008 (Unirradiated)	6.9
Vehicle + Radiotherapy (9 Gy)	8.8
10 mg/kg AAT-008 + Radiotherapy (9 Gy)	11.0
30 mg/kg AAT-008 + Radiotherapy (9 Gy)	18.2

Source: Manabe Y, et al. Transl Cancer Res. 2023

Table 3: In Vivo Tumor Growth Delay in CT26WT Murine Colon Cancer Model (Second Experiment - Twice Daily Dosing)

Treatment Group	Observed Effect with Radiotherapy (9 Gy)
3 mg/kg/day AAT-008	Additive
10 mg/kg/day AAT-008	Additive
30 mg/kg/day AAT-008	Supra-additive

Source: Manabe Y, et al. Transl Cancer Res. 2023

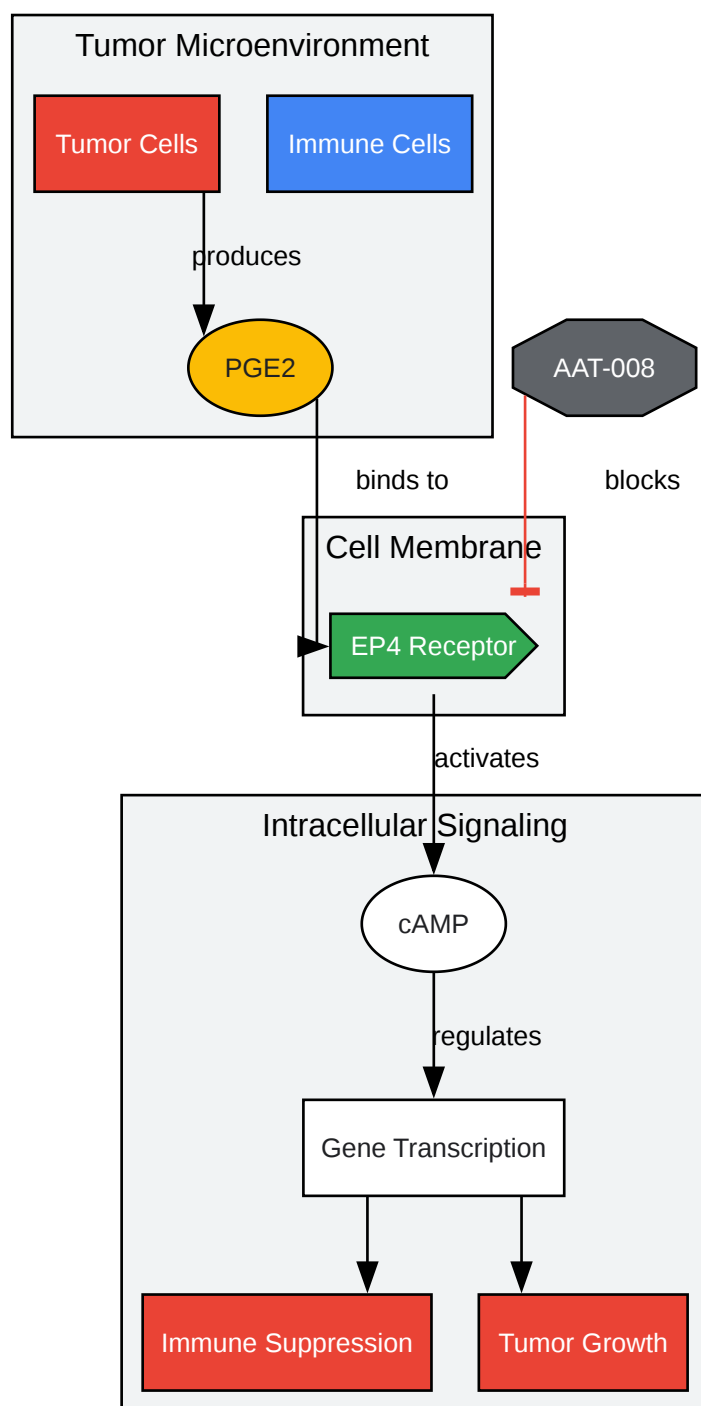
Experimental Protocols

Murine Colon Cancer Model for Tumor Growth Delay Studies

- Cell Line: CT26WT mouse colon cancer cells.
- Animal Model: Balb/c mice.
- Tumor Implantation: Subcutaneous injection of CT26WT cells.
- **AAT-008** Administration: Oral administration of **AAT-008** at doses ranging from 3 to 30 mg/kg/day. The drug was administered either once or twice daily.
- Radiotherapy: Localized irradiation of tumors at a dose of 9 Gy using an X-ray machine. On the day of irradiation, **AAT-008** was administered 3 hours prior to radiation.
- Tumor Measurement: Tumor sizes were measured every other day to determine tumor growth delay.

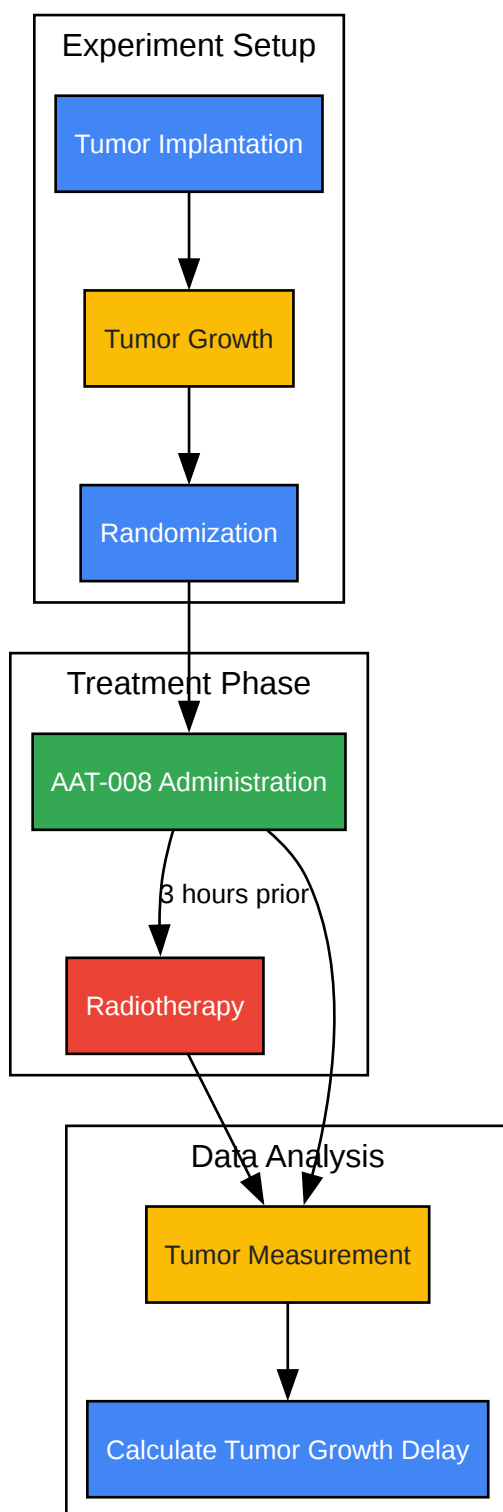
Source: Manabe Y, et al. Transl Cancer Res. 2023

Visualizations



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Caption: **AAT-008** blocks the PGE2-EP4 signaling pathway.



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Caption: Workflow for in vivo **AAT-008** and radiotherapy studies.

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References

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- 2. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]
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